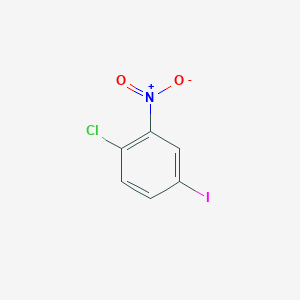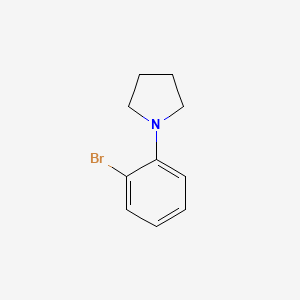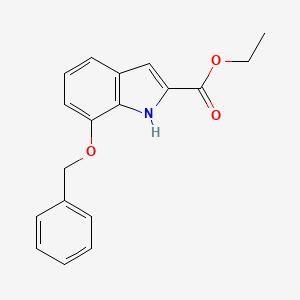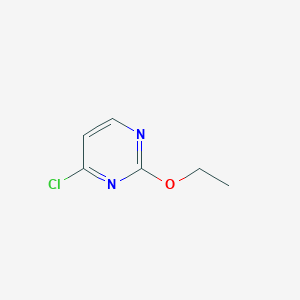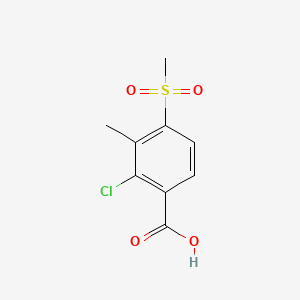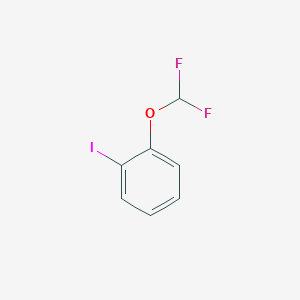
1-(Difluoromethoxy)-2-iodobenzene
Vue d'ensemble
Description
The compound “1-(Difluoromethoxy)-2-iodobenzene” is an organic molecule that contains a benzene ring, which is a six-carbon ring with alternating double bonds, an iodine atom attached to one of the carbons, and a difluoromethoxy group attached to another carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, aromatic benzene ring, with the iodine atom and the difluoromethoxy group attached to it. The presence of these groups would likely have a significant effect on the electronic structure of the molecule, potentially influencing its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the iodine atom and the difluoromethoxy group. These groups could potentially make the benzene ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the iodine atom and the difluoromethoxy group. For example, these groups could potentially influence the compound’s polarity, solubility, and boiling and melting points .Applications De Recherche Scientifique
-
Chemical Synthesis
- Difluoromethoxy compounds are used in chemical synthesis . The formation of X–CF2H bond where X is C(sp), C(sp2), C(sp3), O, N or S, is a field of research that has benefited from the invention of multiple difluoromethylation reagents .
- The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
- The results of these advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Pharmaceutical Research
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), a compound with a difluoromethoxy group, has been studied for its effects on pulmonary fibrosis .
- The study aimed to determine whether epithelial-mesenchymal transition (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce idiopathic pulmonary fibrosis (IPF) .
-
Late-stage Difluoromethylation
- Late-stage difluoromethylation is a concept that has seen significant developments in recent years . This process involves the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S .
- The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds has also been achieved through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
- These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .
-
Heteroarene Arylation
- Difluoromethoxy compounds can be used in the arylation of heteroarenes . For example, 1-bromo-2-(difluoromethoxy)benzene exhibits similar reactivity to 1-bromo-4-(difluoromethoxy)benzene .
- Its coupling with benzothiophene, imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridazine, imidazo[1,2-a]pyrazine, and menthofuran gave the products in 79-93% yields .
-
Protein Modification
- Difluoromethoxy compounds can be used in the precise site-selective installation of CF2H onto large biomolecules such as proteins . This is an exciting departure in the field of stereoselective difluoromethylation .
- The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H; more recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
-
Pulmonary Fibrosis Treatment
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), a compound with a difluoromethoxy group, has been studied for its effects on pulmonary fibrosis .
- The study aimed to evaluate the effects of DGM on pulmonary fibrosis and determine whether epithelial-mesenchymal transition (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce idiopathic pulmonary fibrosis (IPF) .
Orientations Futures
Propriétés
IUPAC Name |
1-(difluoromethoxy)-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOXAMCTTCQOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580083 | |
| Record name | 1-(Difluoromethoxy)-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-2-iodobenzene | |
CAS RN |
920981-12-0 | |
| Record name | 1-(Difluoromethoxy)-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Difluoromethoxy)-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid](/img/structure/B1590734.png)
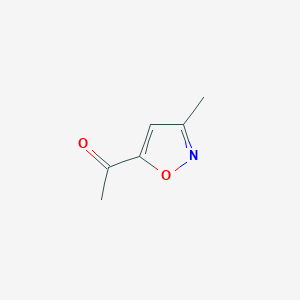
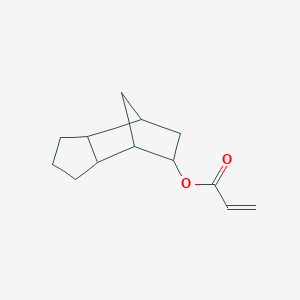
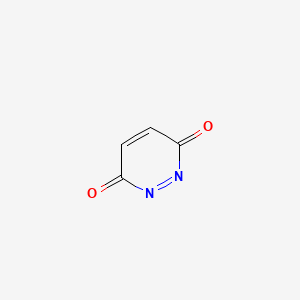
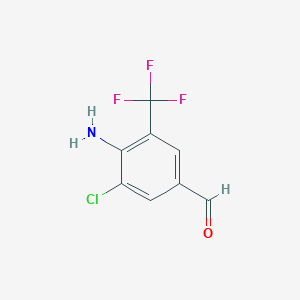

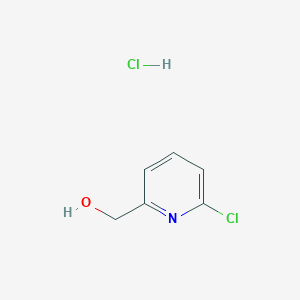
![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)
